Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Catalog No.
S15852036
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-car...

Product Name

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

IUPAC Name

ethyl 1,5-dimethyl-2-oxopyridine-3-carboxylate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3

InChI Key

NXNDSINIJZVTCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN(C1=O)C)C

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a pyridine ring with multiple substituents. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3, and it has a molecular weight of approximately 195.21 g/mol. This compound is classified under the category of dihydropyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .

Typical of carbonyl compounds and pyridine derivatives. Common reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate exhibits several biological activities, including:

  • Anticancer Properties: Some studies have suggested that derivatives of dihydropyridines possess anticancer activity, possibly through mechanisms involving the inhibition of specific enzymes or pathways related to cancer cell proliferation .
  • Antioxidant Activity: The compound may also exhibit antioxidant properties, which can help in protecting cells from oxidative stress and damage caused by free radicals .

These biological activities make this compound a candidate for further pharmacological studies.

Synthesis of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted acetaldehydes and malonic acid derivatives, cyclization can be achieved under acidic or basic conditions.
  • Alkylation: The introduction of ethyl groups can be accomplished through alkylation reactions using ethyl halides.
  • Functional Group Transformations: Various functional groups can be introduced or modified through standard organic reactions such as oxidation and reduction .

These methods provide a pathway to synthesize the compound with desired purity and yield.

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for cancer therapies or antioxidant treatments.
  • Chemical Synthesis: This compound can be used as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.

The versatility of this compound opens avenues for its use in various industrial applications.

Interaction studies involving Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate focus on its binding interactions with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate the effectiveness of the compound against cancer cell lines or other biological models.

Such studies are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate shares structural similarities with several other compounds within the dihydropyridine class. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate3424-43-9Different substitution pattern on pyridine ring
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate12633571Variation in alkyl group positioning
6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine37134565Similar core structure but different substituents

Uniqueness

The uniqueness of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate lies in its specific arrangement of functional groups and the presence of both ethyl and dimethyl substituents on the pyridine ring. This specific configuration may contribute to its distinct biological activity profile compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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